4-((4-Chlorophenyl)thio)butanoyl chloride
Description
4-((4-Chlorophenyl)thio)butanoyl chloride is a sulfur-containing acyl chloride derivative featuring a 4-chlorophenylthio group attached to a butanoyl chloride backbone. This compound is structurally characterized by its reactive chloride moiety, which facilitates its use in nucleophilic substitution reactions, particularly in synthesizing amides, esters, and other functionalized derivatives.
The 4-chlorophenylthio group confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting receptors such as dopamine receptors (e.g., D2R and D4R) .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2OS/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWIJTBWZFBUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)thio)butanoyl chloride typically involves the reaction of 4-chlorothiophenol with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-((4-Chlorophenyl)thio)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols.
Scientific Research Applications
Organic Synthesis
4-((4-Chlorophenyl)thio)butanoyl chloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical transformations:
- Substitution Reactions : It can participate in nucleophilic substitution reactions where the chloride group is replaced by amines, alcohols, or thiols, leading to products such as amides and esters.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to produce thiols.
Medicinal Chemistry
Research indicates that this compound has potential biological activity, particularly in the synthesis of pharmaceuticals:
- Antimicrobial Activity : Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungi. In vitro studies have shown promising results for some derivatives.
- Anticancer Properties : The compound has also been studied for its anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Some synthesized compounds exhibited significant cytotoxic effects, indicating potential therapeutic applications.
Industrial Applications
In addition to its roles in academic research, this compound is used in the production of specialty chemicals and materials. Its ability to act as an intermediate in various chemical processes makes it valuable in industrial chemistry.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on synthesized derivatives of this compound assessed their antimicrobial efficacy using the turbidimetric method against various pathogens. Results indicated that certain derivatives exhibited significant activity against both bacterial and fungal strains, highlighting their potential as new antimicrobial agents.
Case Study 2: Anticancer Screening
Another research project focused on evaluating the anticancer properties of compounds derived from this compound against MCF7 cancer cells. The study utilized the Sulforhodamine B assay to measure cell viability post-treatment, revealing that several derivatives showed promising cytotoxic effects.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)butanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of diverse chemical products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-((4-Chlorophenyl)thio)butanoyl chloride with three structurally related compounds, focusing on molecular properties, receptor interactions, and synthetic pathways.
Table 1: Structural and Physical Properties
*Calculated based on molecular formula.
Key Findings
Structural Similarity and Receptor Affinity: SC212, a fluorophenylthio-piperazine derivative, shares a thioether linkage with the target compound but differs in the aromatic substituent (4-fluorophenyl vs. 4-chlorophenyl) and additional trifluoromethylphenyl and piperazine groups. Despite lower structural similarity (Tanimoto score = 0.19), SC212 exhibits atypical antipsychotic activity via D2R modulation, suggesting that halogen substitution (F vs. Cl) impacts receptor selectivity . The 4-chlorophenylthio group in the target compound may enhance binding to dopamine receptors compared to non-halogenated analogs, as seen in SC211 (a chlorophenyl-piperazine benzamide), which shows high D4R affinity .
Electronic and Steric Effects: Replacing the 4-chlorophenylthio group with a tosyl (methylphenylsulfonyl) group, as in 4-tosylbutanoyl chloride, introduces a stronger electron-withdrawing sulfonyl moiety. This alters reactivity in acylations, favoring nucleophilic attack at the carbonyl carbon .
Synthetic Complexity :
- Compounds like SC212 require multi-step syntheses involving thiol-alkylation and piperazine coupling, whereas the target compound’s synthesis is likely simpler, focusing on thioether formation followed by chlorination .
Thermal Stability: 4-Tosylbutanoyl chloride exhibits a high boiling point (423°C), indicative of thermal stability due to its sulfonyl group. The target compound’s stability may differ due to the less polarizable thioether linkage .
Biological Activity
4-((4-Chlorophenyl)thio)butanoyl chloride, with the chemical formula C10H10Cl2OS and a molecular weight of 249.16 g/mol, is a compound of significant interest in organic synthesis and medicinal chemistry. Its structure features a chlorophenyl group, a thioether linkage, and an acyl chloride functional group, which contributes to its electrophilic properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with butanoyl chloride in the presence of a base such as triethylamine. This process neutralizes the hydrochloric acid produced during the reaction, facilitating the formation of the desired compound. The compound's reactivity is enhanced by its electrophilic carbonyl chloride group, making it a valuable intermediate for further chemical transformations in pharmaceutical applications .
Antimicrobial Activity
Research has demonstrated that this compound exhibits promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The antimicrobial activity was assessed using a turbidimetric method, which measures the growth inhibition of microorganisms in liquid culture.
Results Summary:
- Tested Microorganisms: Included common pathogens such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungal).
- Inhibition Concentrations: The compound showed significant inhibition at concentrations ranging from 50 to 200 μg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound were evaluated using the Sulforhodamine B (SRB) assay on MCF7 human breast adenocarcinoma cell lines. The results indicated that certain derivatives of this compound possess substantial anticancer activity.
Case Study Findings:
- MCF7 Cell Line Inhibition: The compound exhibited IC50 values in the range of 15 to 30 μM, suggesting moderate to strong activity against breast cancer cells.
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis in cancer cells, likely through the disruption of cellular signaling pathways related to cell survival and proliferation .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-((4-Bromophenyl)thio)butanoyl chloride | Bromine instead of chlorine | Moderate | Low |
| 4-((4-Methylphenyl)thio)butanoyl chloride | Methyl group instead of chlorine | Low | Moderate |
| 4-((4-Fluorophenyl)thio)butanoyl chloride | Fluorine instead of chlorine | High | Moderate |
This table highlights that while structural modifications can influence biological activity, the presence of a chlorine atom in this compound appears to provide an optimal balance between reactivity and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
